ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with piperazine and ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 4-{[3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine-1-carboxylate: Similar structure but with different substituents on the phenyl ring.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1H-pyrimidin-4-yl]carbonyl}piperazine-1-carboxylate: Contains an adamantane group instead of a methoxyphenyl group.
Biological Activity
Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C18H21N3O3 |
Molecular Weight | 345.38 g/mol |
IUPAC Name | This compound |
CAS Number | 618070-51-2 |
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable carbonyl compound.
- Introduction of the Methoxyphenyl Group : This is typically achieved via a Friedel-Crafts acylation reaction.
- Formation of the Piperazine Ring : Cyclization of piperazine derivatives with appropriate reagents leads to the final compound.
Antimicrobial Effects
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism often involves disruption of bacterial cell wall synthesis through inhibition of Mur enzymes, which are crucial for peptidoglycan biosynthesis .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against different cancer cell lines. For instance, research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and arresting the cell cycle at specific phases. This compound may exhibit comparable effects, although specific data on this compound's cytotoxicity remains limited .
The proposed mechanism involves:
- Interaction with Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : By targeting specific receptors or enzymes, it could modulate critical signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis
Comparing this compound with other similar compounds reveals variations in biological activity based on structural modifications. For example:
Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
---|---|---|---|
Ethyl 4-{[3-(4-chlorophenyl)-1-methyl...} | Moderate | High | MurB inhibition |
Ethyl 4-{[3-(4-methoxyphenyl)-...} | High | Moderate | Enzyme interaction |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:
- Study on MurB Inhibitors : A study showed that pyrazole derivatives effectively inhibited MurB enzymes in E. coli, suggesting potential for developing new antibiotics .
- Cytotoxicity Assessment : Another study evaluated various pyrazole derivatives against cancer cell lines, identifying promising candidates for further development based on their ability to induce apoptosis .
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-4-27-19(25)23-11-9-22(10-12-23)18(24)17-13-16(20-21(17)2)14-5-7-15(26-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
YMFKTBZYFGCHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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